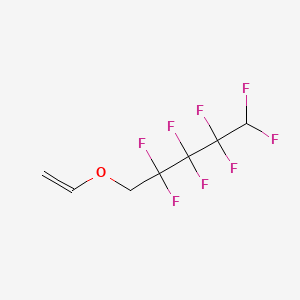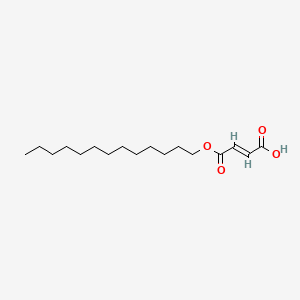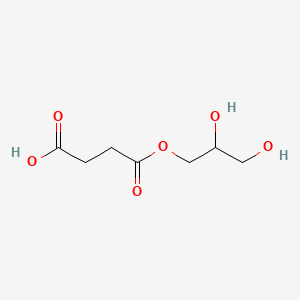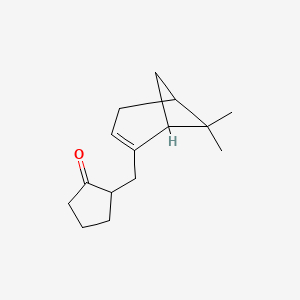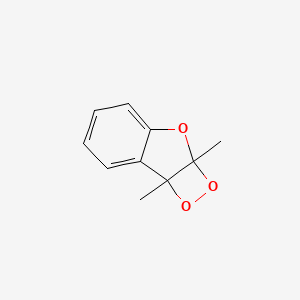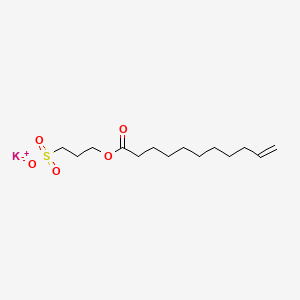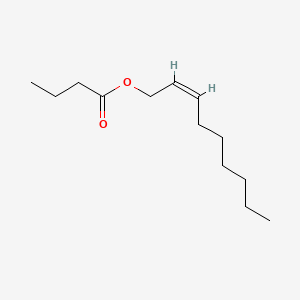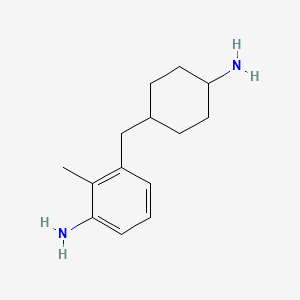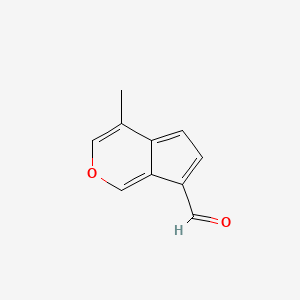
Viburtinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viburtinal, also known by its IUPAC name 4-methylcyclopenta[c]pyran-7-carbaldehyde, is a compound with the molecular formula C10H8O2 It is classified as an arenecarbaldehyde and is known for its unique structural properties, which include a cyclopentadiene fused to a pyran ring
Méthodes De Préparation
Viburtinal can be synthesized through a series of chemical reactions starting from 2-cyclopentadienylpropanol. The synthetic route involves the formation of dihydrocyclopenta[c]pyran, which is achieved via regioselective formylation. This intermediate is then further processed to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired regioselectivity and yield.
Analyse Des Réactions Chimiques
Viburtinal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Viburtinal has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound has been studied for its potential biological activities, including its role as a metabolite in certain plant species . In medicine, research is ongoing to explore its potential therapeutic properties. Additionally, this compound has industrial applications, particularly in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of viburtinal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Viburtinal is structurally similar to other compounds in the cyclopenta[c]pyran family, such as northis compound, halitunal, and cerbinal. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For example, while northis compound and halitunal also possess aldehyde functionalities, their reactivity and applications may vary due to differences in their molecular structures.
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
63661-79-0 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-methylcyclopenta[c]pyran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-5-12-6-10-8(4-11)2-3-9(7)10/h2-6H,1H3 |
Clé InChI |
IHEBZQKYPSMVBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C2C1=CC=C2C=O |
melting_point |
90 - 92 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



